molecular formula C19H24N2O3 B2996249 N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide CAS No. 1396857-53-6

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2996249
CAS No.: 1396857-53-6
M. Wt: 328.412
InChI Key: UKTUTFBEEYMSMU-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide (CAS 1396857-53-6) is a chemical compound with a molecular formula of C19H24N2O3 and a molecular weight of 328.41 g/mol . This synthetic substance belongs to a class of compounds featuring a tetrahydroquinoline scaffold, which is a structure of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation and are not fully detailed in the public domain. It is offered as a high-purity material for research and development purposes, including potential use as a building block in organic synthesis, a intermediate in the development of pharmaceuticals, or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to standard laboratory safety protocols. For further technical data, including structural identifiers (InChIKey: UKTUTFBEEYMSMU-UHFFFAOYSA-N ), please contact our technical support team.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-13-18(22)21-11-5-8-14-9-10-16(12-17(14)21)20-19(23)15-6-3-2-4-7-15/h2-3,9-10,12,15H,4-8,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUTFBEEYMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for bromination and epoxides for epoxidation . The major products formed from these reactions are often substituted bicyclic lactone compounds .

Scientific Research Applications

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of various derivatives and as a starting material for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry research.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyacetyl and cyclohexene carboxamide groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related derivatives, focusing on synthetic strategies, substituent effects, and physicochemical properties.

Structural and Functional Group Analysis

Table 1: Substituent and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups Present
N-[1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide Tetrahydroquinoline 2-Methoxyacetyl (position 1), cyclohex-3-ene-carboxamide (position 7) Amide, methoxy, cyclohexene
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide () Cyclohexene Bromo (position 2), N-methyl, N-phenyl Amide, bromo, aromatic methyl/phenyl
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Tetrahydroisoquinoline Ethyl carboxylate (position 2), 6,7-dimethoxy, 1-methyl Carboxylate, methoxy, methyl
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Tetrahydroisoquinoline Phenyl carboxamide (position 2), 6,7-dimethoxy, 1-methyl Amide, methoxy, methyl

Key Observations :

  • Unlike brominated cyclohexene carboxamides (), the target lacks halogen substituents, which are typically associated with enhanced electrophilicity and reactivity .

Key Observations :

  • The synthesis of brominated cyclohexene carboxamides () achieved 92% yield via straightforward hydrolysis and recrystallization, suggesting that similar protocols could be adapted for the target compound’s cyclohexene carboxamide moiety .
  • The absence of halogen or sulfonyl groups in the target compound may simplify purification compared to analogs like 6e (methylsulfonyl-substituted isoquinoline) .
Physicochemical Properties

Table 3: Physicochemical Data Comparison

Compound Name Melting Point (°C) Solubility (Qualitative) Stability Notes
This compound Not reported Likely moderate in polar aprotic solvents Susceptible to hydrolysis at amide bond
2-Bromo-1-cyclohexene-1-carboxylic acid () 102–103.5 Low in water, high in AcOEt Stable under anhydrous conditions
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Not reported High in DMSO, low in hexane Enhanced by methoxy groups’ lipophilicity

Key Observations :

  • Methoxy substituents (as in 6d and 6f) are known to enhance membrane permeability, a trait that could extend to the target compound .

Biological Activity

N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, which is recognized for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 329.41 g/mol. The structure integrates a methoxyacetyl group and a cyclohexene moiety, which are critical for its biological interactions.

The biological effects of this compound are primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer.
  • Receptor Modulation : It can act as a modulator of neurotransmitter receptors, potentially influencing neurological functions.
  • Cellular Pathway Disruption : By altering cellular processes, the compound may induce apoptosis in cancer cells or mitigate inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including this compound. For instance:

  • In Vitro Studies : A study evaluating similar tetrahydroquinoline derivatives reported IC50 values indicating significant cytotoxicity against various cancer cell lines. Compounds demonstrated IC50 values ranging from 2.5 to 25 µg/mL, suggesting that modifications on the tetrahydroquinoline scaffold can enhance anticancer activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .
CompoundIC50 (µg/mL)Comparison DrugComparison Drug IC50 (µg/mL)
Compound A10Doxorubicin37.5
Compound B5Doxorubicin37.5
Compound C12.5Doxorubicin37.5

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Antitumor Activity

In a recent experimental study involving various tetrahydroquinoline derivatives, researchers administered different compounds to tumor-bearing mice. The results indicated that compounds structurally related to this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter systems and exhibit protective effects against oxidative stress-induced neuronal damage .

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